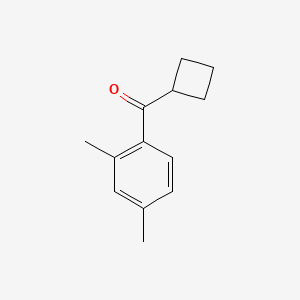

Cyclobutyl 2,4-dimethylphenyl ketone

Description

Significance of Ketone Moieties and Cyclobutyl Rings in Contemporary Organic Chemistry

The ketone functional group is a cornerstone of organic chemistry, serving as a versatile building block and a key intermediate in a vast array of chemical reactions. documentsdelivered.comresearchgate.net The inherent polarity of the carbonyl group (C=O), with its electrophilic carbon and nucleophilic oxygen, dictates its reactivity, making it susceptible to nucleophilic addition, reduction, oxidation, and condensation reactions. documentsdelivered.comresearchgate.net Ketones are integral to the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the carbonyl group can significantly influence a molecule's pharmacological properties. documentsdelivered.com

Similarly, the cyclobutane (B1203170) ring, once considered a mere curiosity due to its high ring strain, is now an increasingly influential scaffold in medicinal chemistry. nih.govresearchgate.net Its unique, puckered three-dimensional structure can impart valuable properties to drug candidates. nih.gov These include conformational restriction, improved metabolic stability, and the ability to serve as a non-planar bioisostere for aromatic rings. nih.govresearchgate.net The incorporation of a cyclobutyl ring can enhance a molecule's binding efficiency to biological targets by providing a rigid framework that orients key pharmacophores in a precise manner. nih.gov

Overview of Cyclobutyl 2,4-Dimethylphenyl Ketone's Position in Synthetic Methodologies

This compound serves as a valuable substrate in the exploration of new synthetic transformations, particularly in the realm of photochemistry and C–H functionalization. Research has focused on using aryl cyclobutyl ketones as precursors for generating complex, three-dimensional structures.

A significant synthetic strategy involving this class of compounds is the Norrish-Yang cyclization. researchgate.net This photochemical reaction involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. researchgate.net This intermediate can then cyclize to form a bicyclo[1.1.1]pentan-2-ol. researchgate.net A 2023 study published in Angewandte Chemie International Edition by Fan et al. explored this two-step sequence as a formal γ-C–H functionalization of cyclobutyl ketones to produce valuable cis-1,3-difunctionalized cyclobutanes. researchgate.net

In this study, various aryl cyclobutyl ketones were subjected to UV irradiation to generate the corresponding bicyclic alcohol intermediates. The efficiency of this Norrish-Yang cyclization was found to be highly dependent on the electronic properties of the aryl group. The research demonstrated that aryl cyclobutyl ketones bearing electron-withdrawing groups participated effectively in the reaction. However, substrates with electron-rich aryl groups, such as the 2,4-dimethylphenyl moiety, were reported to be challenging substrates. The study noted that electron-rich aryl cyclobutyl ketones failed to form the desired bicyclo[1.1.1]pentan-2-ol products under the optimized conditions. researchgate.net

Table 1: Norrish-Yang Cyclization of Selected Aryl Cyclobutyl Ketones

This table is based on data for representative compounds from the study by Fan et al. and illustrates the trend observed. Specific data for the 2,4-dimethylphenyl derivative was not reported as it was an unsuccessful substrate.

| Aryl Substituent (on Ketone) | Product (Bicyclo[1.1.1]pentan-2-ol) | Yield |

| Phenyl | 2-phenylbicyclo[1.1.1]pentan-2-ol | 45% |

| 4-(Trifluoromethyl)phenyl | 2-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 41% |

| 4-Methoxyphenyl | Not Detected | 0% |

| 2,4-Dimethylphenyl | Not Detected | 0% |

This outcome positions this compound as a current limitation or a future challenge in this specific synthetic methodology. Its deactivation due to the electron-donating nature of the dimethylphenyl group highlights the nuanced electronic effects that govern photochemical transformations and underscores the need for further methods development to accommodate such substrates.

Scope and Objectives of the Academic Research Review on this compound

The primary objective of this review is to consolidate the available academic research pertaining specifically to this compound. The scope is strictly limited to its chemical properties and its role as a substrate in the development of synthetic methodologies. By examining the reported reactivity and the challenges associated with its transformation, this review aims to provide a clear and focused account of its current standing in the field of organic chemistry. The goal is to present a scientifically accurate summary of its utility and the factors that influence its chemical behavior, based on published research findings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9-6-7-12(10(2)8-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCNVUQXOTVPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642529 | |

| Record name | Cyclobutyl(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-68-6 | |

| Record name | Cyclobutyl(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Cyclobutyl 2,4 Dimethylphenyl Ketone

Radical Reaction Mechanisms

Radical reactions provide powerful methods for forming carbon-carbon bonds under conditions distinct from traditional polar reactions. Aryl ketones are excellent precursors for radical generation, particularly through single-electron transfer processes.

Samarium(II) iodide (SmI₂) is a potent single-electron reducing agent widely used to generate radical species from carbonyl compounds. chemistryviews.org While specific studies on Cyclobutyl 2,4-dimethylphenyl ketone are not available, extensive research on aryl cyclopropyl (B3062369) ketones provides a strong mechanistic model for how it might behave. chemistryviews.orgnih.gov

A proposed mechanism for SmI₂-catalyzed intermolecular coupling involves a radical relay process that avoids the need for a stoichiometric co-reductant: chemistryviews.orgnih.gov

Single-Electron Transfer (SET): A reversible SET from SmI₂ to the aryl ketone generates a samarium ketyl radical anion. The aromatic ring is crucial for stabilizing this radical intermediate. nih.gov

Radical Generation: In an analogous system with a cyclopropyl ketone, this ketyl radical fragments to open the strained ring, yielding an enolate and a primary radical. nih.gov For a cyclobutyl ketone, a similar ring-opening is less likely due to lower ring strain, but other radical pathways could be initiated.

Intermolecular Coupling: The generated radical can add to an unsaturated coupling partner, such as an alkyne or alkene, to form a new radical intermediate. nih.gov

Radical Rebound and Catalyst Regeneration: The newly formed radical can then interact with the Sm(III)-enolate moiety. A subsequent back-electron transfer to Sm(III) regenerates the SmI₂ catalyst and releases the final product. nih.gov

This catalytic cycle leverages the stability of the aryl ketyl radical to initiate a cascade that ultimately results in C-C bond formation and the regeneration of the active Sm(II) catalyst.

| Step | Description | Key Intermediate |

| 1 | Reversible Single-Electron Transfer (SET) from SmI₂ to the ketone. | Aryl Ketyl Radical Anion |

| 2 | Radical adds to an intermolecular coupling partner (e.g., an alkyne). | Adduct Radical |

| 3 | Intramolecular cyclization/rebound onto the Sm(III)-enolate. | New Ketyl Radical |

| 4 | Back-Electron Transfer to Sm(III) to release product. | Regenerated SmI₂ Catalyst |

| This interactive table summarizes the proposed radical relay mechanism in SmI₂-catalyzed couplings. |

The three-dimensional structure of a molecule is critical to its reactivity, and this is particularly true for cyclic systems and radical processes. For cyclobutyl ketones, the cyclobutane (B1203170) ring is not planar but exists in a puckered conformation. This puckering leads to different spatial arrangements of the substituents, which can significantly influence reaction pathways. acs.org

In photochemical reactions of aryl cyclobutyl ketones, such as the Norrish-Yang cyclization, the reaction's low quantum efficiency is attributed to a ground-state conformational equilibrium. The reaction proceeds through a quasi-axial conformer, which is thermodynamically less stable and thus less populated than the quasi-equatorial conformer. The inefficiency of the reaction is directly linked to the low concentration of this reactive conformer. acs.org

A similar principle applies to SmI₂-mediated radical reactions. Studies on related aryl cyclopropyl ketones have revealed a direct link between the ketone's ground-state conformation and the efficiency of the radical coupling. nih.gov For efficient coupling, a conformation where the aryl ring is twisted out of plane with the carbonyl group is preferred. This pre-twisted conformation facilitates the subsequent steps of the radical relay mechanism. acs.org For instance, a 2,6-dimethylphenyl cyclopropyl ketone, which is forced into a twisted conformation due to steric hindrance, exhibits enhanced reactivity in SmI₂-catalyzed couplings compared to a simple phenyl cyclopropyl ketone. acs.org This suggests that the 2,4-dimethyl substitution on the phenyl ring of this compound would similarly influence its preferred conformation and, consequently, its reactivity in radical-mediated processes.

| Reaction Type | Conformational Factor | Impact on Reactivity |

| Photochemical (Norrish-Yang) | Equilibrium between quasi-axial and quasi-equatorial conformers. | Low concentration of the reactive quasi-axial conformer leads to low reaction efficiency. acs.org |

| SmI₂-Catalyzed Coupling | Pre-twisted conformation of the aryl ring relative to the carbonyl group. | A twisted conformation can lower the energy barrier for subsequent radical trapping steps, enhancing overall reactivity. acs.org |

| This interactive table highlights the influence of ketone conformation on different reaction pathways. |

Exploration of Radical Relay Mechanisms

Radical relay mechanisms represent a sophisticated strategy in organic synthesis, enabling the functionalization of remote C–H bonds. In this process, a radical is generated at one position on a molecule and then transferred to another site through an intramolecular hydrogen atom transfer (HAT) or other relay processes. This strategy allows for selective reactions at otherwise unreactive positions.

While specific studies on this compound are not extensively detailed in the literature, the principles of radical-mediated reactions of related cyclobutyl systems offer valuable insights. For instance, the ring strain in the cyclobutyl moiety can influence radical reactions. The cleavage of C–C bonds in four-membered rings can be driven by the relief of this strain. Radical-promoted C–C bond cleavage has been explored, particularly with strained rings like cyclobutanes.

In a typical radical relay scenario involving a ketone, a radical could be generated, which then abstracts a hydrogen atom from the cyclobutyl ring, leading to a cyclobutyl radical. This intermediate could then undergo various transformations. The general concept of a radical relay mechanism for C-H functionalization often involves the generation of a reactive radical species that can abstract a hydrogen atom, creating a carbon-based radical which can then react further. researchgate.net

Cyclobutyl Ring Transformations and Rearrangements

The four-membered ring of cyclobutyl ketones is susceptible to a variety of transformations and rearrangements, primarily driven by the desire to alleviate inherent ring strain. These reactions often proceed through ionic or radical intermediates and can lead to either ring expansion, contraction, or transposition.

Carbocation-mediated rearrangements are a hallmark of cyclobutyl systems. The formation of a carbocation adjacent to the cyclobutyl ring can trigger a one-carbon ring expansion to a more stable cyclopentyl system. This process is driven by both the release of angle and torsional strain in the four-membered ring and the formation of a more stable carbocation (e.g., a primary carbocation rearranging to a secondary one). echemi.comstackexchange.com

For this compound, if a carbocation were generated on a carbon atom attached to the cyclobutyl ring, a rearrangement to a cyclopentyl cation would be a highly probable event. echemi.comstackexchange.com This type of transformation is a key feature of reactions like the Tiffeneau–Demjanov rearrangement. wikipedia.org The general mechanism involves the migration of one of the cyclobutyl ring's C-C bonds to the carbocationic center, resulting in an expanded, five-membered ring. wikipedia.org

| Initial Carbocation | Rearrangement Type | Product Cation | Driving Force |

| Cyclobutylmethyl Cation | Ring Expansion | Cyclopentyl Cation | Relief of Ring Strain, Formation of a More Stable Carbocation |

In addition to expansion, cyclobutyl rings can also undergo contraction to form cyclopropylmethyl systems. This process is often in competition with ring expansion and the outcome can depend on the specific reaction conditions and the structure of the substrate. The Demyanov rearrangement, for instance, which involves the diazotization of aminocyclobutanes, can lead to a mixture of ring-expanded and ring-contracted products due to the formation of equilibrating carbocations. wikipedia.org

Another significant rearrangement for cyclic ketones is the Favorskii rearrangement, which results in the contraction of a ring. wikipedia.orgresearchgate.net This reaction typically occurs when a cyclic α-halo ketone is treated with a base. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a ring-contracted carboxylic acid derivative. While this is a common reaction for larger rings, its application to cyclobutanones can also be considered.

| Reaction Name | Starting Material | Key Intermediate | Product Type |

| Demyanov Rearrangement | Aminocyclobutane | Equilibrating Carbocations | Mixture of Cyclobutyl and Cyclopropylmethyl products |

| Favorskii Rearrangement | α-Halo Cyclic Ketone | Cyclopropanone | Ring-contracted Carboxylic Acid Derivative |

Mechanistic Insights from Computational Studies

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. rsc.org Density Functional Theory (DFT) and other computational methods allow for the mapping of potential energy surfaces, the identification of transition states and intermediates, and the calculation of reaction barriers. These studies provide a level of detail that is often inaccessible through experimental means alone.

For reactions involving cyclobutyl ketones, computational studies can help to understand the factors that govern the competition between different reaction pathways, such as ring expansion versus ring contraction. For example, computational investigations of SmI2-catalyzed couplings of cyclopropyl ketones have revealed key relationships between the structure of the substrate and its reactivity, highlighting the role of radical stabilization. acs.org Similar studies on cyclobutyl systems could clarify the energetic profiles of various rearrangements.

Furthermore, computational models can predict the influence of substituents on the reaction mechanism. For this compound, computational analysis could determine how the 2,4-dimethylphenyl group affects the stability of intermediates and the energy of transition states, thereby influencing the outcome of a reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclobutyl 2,4 Dimethylphenyl Ketone

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

No published single-crystal X-ray diffraction data for Cyclobutyl 2,4-dimethylphenyl ketone could be located. Therefore, critical information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra, including chemical shifts and signal assignments for this compound, are not available in the public domain. Research on the conformational analysis of the broader class of cyclobutyl aryl ketones suggests that the cyclobutane (B1203170) ring exists in a puckered conformation and can undergo rapid ring inversion, which would influence NMR spectra. acs.orgacs.org However, without specific experimental data, a detailed analysis of chemical shifts or the application of advanced NMR techniques for stereochemical and conformational analysis of the title compound cannot be performed.

Vibrational Spectroscopy

Specific Fourier Transform Infrared (FT-IR) spectral data for this compound, which would allow for the precise identification of its functional group vibrations, is not documented in available literature. While data for the related Cyclobutyl phenyl ketone exists, the substitution on the aromatic ring in the target molecule would alter the frequencies and patterns of the C-H and C=C aromatic stretching and bending vibrations. nih.govnist.gov

Due to the absence of this foundational data, it is not possible to construct the requested detailed research findings or data tables for this compound.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. For this compound, the Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups: the 2,4-dimethylphenyl ring, the cyclobutyl ring, and the ketone carbonyl group.

The aromatic C-H stretching vibrations of the dimethylphenyl group are expected to appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically produce strong to medium intensity bands between 1450 and 1610 cm⁻¹. The presence of methyl substituents on the phenyl ring will give rise to characteristic C-H bending and stretching modes. Specifically, symmetric and asymmetric C-H stretching of the methyl groups are anticipated around 2870 cm⁻¹ and 2960 cm⁻¹, respectively.

The cyclobutyl moiety would be identified by its characteristic ring vibrations, often referred to as "ring puckering" and "ring breathing" modes, which are typically found at lower frequencies. The C-H stretching vibrations of the methylene (B1212753) groups in the cyclobutyl ring are expected in the 2850-2950 cm⁻¹ range. The C-C stretching and CH₂ bending and rocking vibrations of the cyclobutyl ring would contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

A prominent and characteristic band in the Raman spectrum would be the C=O stretching vibration of the ketone group, which is expected to appear in the range of 1680-1720 cm⁻¹. The exact position of this band is sensitive to the electronic environment and conjugation effects.

Interactive Data Table: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | 2,4-Dimethylphenyl |

| Methyl C-H Stretch (asymmetric) | ~2960 | Methyl groups |

| Methyl C-H Stretch (symmetric) | ~2870 | Methyl groups |

| Cyclobutyl CH₂ Stretch | 2850 - 2950 | Cyclobutyl ring |

| Ketone C=O Stretch | 1680 - 1720 | Ketone carbonyl |

| Aromatic C=C Ring Stretch | 1450 - 1610 | 2,4-Dimethylphenyl |

| Methyl C-H Bend | 1375 - 1450 | Methyl groups |

| Cyclobutyl CH₂ Bend | ~1465 | Cyclobutyl ring |

| Aromatic In-plane C-H Bend | 1000 - 1300 | 2,4-Dimethylphenyl |

| Ring Breathing (Aromatic) | ~1000 | 2,4-Dimethylphenyl |

| Ring Puckering (Cyclobutyl) | < 1000 | Cyclobutyl ring |

Assignment of Observed and Calculated Vibrational Bands

A precise assignment of the vibrational bands in the Raman spectrum of this compound would be achieved through a combination of experimental data and theoretical calculations. Density Functional Theory (DFT) calculations are a standard method for computing the vibrational frequencies of molecules. These theoretical calculations provide a set of predicted vibrational modes and their corresponding frequencies.

By comparing the calculated vibrational spectrum with the experimental Raman spectrum, each observed band can be assigned to a specific molecular motion. The potential energy distribution (PED) analysis from the theoretical calculations can further elucidate the nature of each vibrational mode by quantifying the contribution of different internal coordinates (bond stretching, angle bending, etc.) to that mode. For instance, a band at approximately 1700 cm⁻¹ would be assigned with high confidence to the C=O stretching vibration, as the PED would show a dominant contribution from the carbonyl bond stretch. Similarly, bands in the 1450-1610 cm⁻¹ region would be assigned to the C=C stretching modes of the aromatic ring.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (C₁₃H₁₆O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Upon electron ionization, the molecular ion can undergo fragmentation through various pathways. For ketones, a common fragmentation is α-cleavage, which involves the breaking of a C-C bond adjacent to the carbonyl group. In the case of this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, leading to the formation of a 2,4-dimethylbenzoyl cation (m/z 133) and a cyclobutyl radical.

Cleavage of the bond between the carbonyl carbon and the 2,4-dimethylphenyl ring, resulting in a cyclobutylcarbonyl cation and a 2,4-dimethylphenyl radical.

Another characteristic fragmentation for ketones is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available for transfer. In this molecule, γ-hydrogens are present in the cyclobutyl ring. The McLafferty rearrangement would lead to the loss of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.

The fragmentation of the 2,4-dimethylphenyl group itself can also contribute to the mass spectrum, with potential losses of methyl groups.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 188 | [C₁₃H₁₆O]⁺ (Molecular Ion) | Ionization |

| 133 | [C₉H₉O]⁺ (2,4-dimethylbenzoyl cation) | α-cleavage |

| 105 | [C₇H₅O]⁺ (from loss of CO from 133) | Secondary fragmentation |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement & fragmentation |

| 83 | [C₅H₇O]⁺ (Cyclobutylcarbonyl cation) | α-cleavage |

| 55 | [C₄H₇]⁺ (Cyclobutyl cation) | Secondary fragmentation |

Corroboration of Experimental Spectroscopic Data with Theoretical Calculations

A powerful approach in modern chemical analysis is the synergy between experimental spectroscopy and theoretical calculations. Computational chemistry methods, particularly DFT, can be employed to predict the spectroscopic properties of this compound.

For Raman spectroscopy, theoretical calculations can generate a complete vibrational spectrum, including the frequencies and intensities of all Raman-active modes. This calculated spectrum can be directly compared with an experimental spectrum to aid in the assignment of complex vibrational features and to confirm the proposed molecular structure.

In the context of mass spectrometry, while predicting the entire fragmentation pattern is complex, theoretical calculations can be used to determine the relative stabilities of the various possible fragment ions. This information helps to rationalize the observed fragmentation pathways and the relative intensities of the peaks in the mass spectrum. By calculating the energies of the different radical cations and neutral fragments, the most likely fragmentation routes can be identified.

The corroboration of experimental data with theoretical calculations provides a high degree of confidence in the structural elucidation of a molecule. In the absence of direct experimental data for this compound, this combined approach allows for a robust prediction of its spectroscopic characteristics.

Computational and Theoretical Chemistry Studies of Cyclobutyl 2,4 Dimethylphenyl Ketone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. By employing functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can accurately model molecular behavior, providing insights that complement experimental findings. bhu.ac.inscispace.comresearchgate.net

Conformational analysis, which can be performed by systematically rotating specific bonds (torsional angles) and calculating the corresponding energy, reveals the molecule's flexibility and identifies its most stable conformers. scispace.comchemrxiv.orgmdpi.com The interaction between the cyclobutyl ring and the ketone's carbonyl group, as well as steric hindrance from the methyl groups on the phenyl ring, dictates the preferred spatial arrangement. acs.org These studies are essential for understanding how the molecule's shape influences its physical properties and reactivity.

Table 1: Predicted Geometrical Parameters for Cyclobutyl 2,4-Dimethylphenyl Ketone This table presents typical bond length and angle values derived from DFT/B3LYP/6-311G(d,p) level calculations on analogous aryl ketone structures. Actual values for the title compound would require specific calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-C (phenyl ring) | ~1.39 Å |

| Bond Length | C-C (cyclobutane) | ~1.55 Å |

| Bond Angle | C-C(O)-C | ~119° |

| Bond Angle | C-C-C (cyclobutane) | ~88-90° |

DFT calculations are highly effective in predicting spectroscopic data, which serves as a crucial method for structural verification. scispace.com By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. researchgate.net The predicted frequencies for characteristic functional groups, such as the carbonyl (C=O) stretch and aromatic C-H stretches, can be compared with experimental data, often showing good agreement after applying a scaling factor. researchgate.netnih.gov

Similarly, the gauge-including atomic orbital (GIAO) method within DFT is used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical ¹H and ¹³C NMR spectra can be calculated and compared against experimental results to confirm the molecular structure. nih.govmpg.de This comparison is vital for assigning specific peaks to the hydrogen and carbon atoms within the cyclobutyl and dimethylphenyl moieties. nih.gov

Table 2: Predicted Vibrational and NMR Spectroscopic Data Based on typical DFT calculation results for similar molecular structures.

| Spectroscopy | Parameter | Predicted Range/Value | Assignment |

|---|---|---|---|

| FT-IR | Frequency (cm⁻¹) | ~3100-3000 | Aromatic C-H Stretch |

| Frequency (cm⁻¹) | ~2950-2850 | Aliphatic C-H Stretch (Cyclobutyl) | |

| Frequency (cm⁻¹) | ~1685-1660 | Carbonyl (C=O) Stretch | |

| ¹H NMR | Chemical Shift (ppm) | ~7.0-7.8 | Aromatic Protons |

| Chemical Shift (ppm) | ~2.3-2.5 | Methyl Protons (-CH₃) | |

| Chemical Shift (ppm) | ~1.8-3.5 | Cyclobutyl Protons | |

| ¹³C NMR | Chemical Shift (ppm) | ~190-200 | Carbonyl Carbon (C=O) |

| Chemical Shift (ppm) | ~125-140 | Aromatic Carbons | |

| Chemical Shift (ppm) | ~18-50 | Cyclobutyl & Methyl Carbons |

The electronic properties of a molecule are governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity and susceptibility to electronic excitation. bhu.ac.in

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution across the molecule. scispace.comresearchgate.net It uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. malayajournal.org For this compound, the MEP map would likely show a negative potential around the electronegative oxygen atom of the carbonyl group, identifying it as a primary site for interaction with electrophiles. bhu.ac.in

Table 3: Predicted Electronic Properties Values are illustrative and based on DFT calculations for analogous compounds.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | ~ -1.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates chemical stability and reactivity; a larger gap implies higher stability. malayajournal.org |

Computational chemistry is instrumental in predicting the Nonlinear Optical (NLO) properties of organic molecules, which are crucial for applications in optoelectronics and telecommunications. rsc.org Key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), can be calculated using DFT methods. mdpi.comresearchgate.netresearchgate.net A large hyperpolarizability value indicates a strong NLO response, which often arises from significant intramolecular charge transfer. rsc.org For this compound, the presence of the electron-withdrawing ketone group and the π-system of the phenyl ring could contribute to modest NLO properties. The calculated hyperpolarizability is often compared to that of a standard reference material like urea (B33335) to gauge its potential. mdpi.com

Table 4: Predicted Nonlinear Optical (NLO) Properties Units and values are based on typical computational outputs for similar organic molecules.

| Parameter | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~ 3.0 - 4.5 | Debye |

| Linear Polarizability (α) | ~ 25 - 35 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | ~ 2.5 - 5.0 x 10⁻³⁰ | esu |

Quantum Chemical Investigations of Reactivity and Stability

Quantum chemical methods extend beyond static molecular properties to explore dynamic processes, offering deep insights into chemical reactivity and the stability of reaction intermediates.

Aryl ketones containing a cyclobutyl group are known to undergo photochemical reactions, such as the Norrish-Yang Type II reaction. nih.govnih.govscispace.com This process involves the intramolecular abstraction of a γ-hydrogen atom by the photoexcited carbonyl group, leading to a 1,4-diradical intermediate. scispace.comchemrxiv.org This intermediate can then cyclize to form a bicyclo[1.1.1]pentan-2-ol derivative. nih.govnih.gov

Computational chemistry can model this entire reaction pathway. nrel.gov By performing a transition state search, researchers can locate the geometry of the transition state (the highest energy point along the reaction coordinate) and calculate the activation energy barrier (ΔE≠). This energy barrier is the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. nrel.gov A lower activation barrier implies a faster and more favorable reaction. Such analyses are crucial for understanding the mechanism and predicting the products of the photochemical transformation of this compound. nih.govnih.gov

Spin Density Distribution Analysis in Radical Intermediates

The formation of radical intermediates from ketones, such as this compound, is a critical aspect of their reactivity, particularly in photochemical and electrochemical reactions. One-electron reduction of the ketone functionality leads to the formation of a ketyl radical anion. The distribution of the unpaired electron in this radical intermediate is known as the spin density distribution, which can be predicted using computational methods like Density Functional Theory (DFT).

In a typical aryl ketone radical anion, the spin density is not localized to a single atom but is distributed across the molecule, primarily concentrating on the carbonyl carbon and oxygen atoms. The phenyl ring, particularly the ortho and para positions relative to the carbonyl group, also accommodates a significant portion of the spin density through resonance delocalization.

For the radical anion of this compound, the majority of the spin density is expected to reside on the carbonyl carbon and oxygen. The 2,4-dimethylphenyl group will influence this distribution. The methyl groups at the ortho and para positions are electron-donating, which would affect the electron density of the aromatic ring and, consequently, the delocalization of the unpaired electron. It is anticipated that the spin density would be higher on the carbonyl carbon and oxygen, with considerable delocalization onto the aromatic ring, particularly at the ipso, ortho, and para carbon atoms.

Table 1: Illustrative Spin Density Distribution in the Radical Anion of an Aryl Ketone

| Atomic Position | Predicted Spin Density (arbitrary units) |

|---|---|

| Carbonyl Carbon | 0.4 - 0.6 |

| Carbonyl Oxygen | 0.3 - 0.5 |

| Ipso-Carbon of Phenyl Ring | 0.1 - 0.2 |

| Ortho-Carbons of Phenyl Ring | 0.05 - 0.15 |

| Meta-Carbons of Phenyl Ring | < 0.05 |

| Para-Carbon of Phenyl Ring | 0.05 - 0.15 |

Note: This table provides a generalized, illustrative representation of spin density distribution in an aryl ketone radical anion based on computational studies of similar compounds. The actual values for this compound would require specific DFT calculations.

Homology Modeling and Interaction Studies with Chemical Entities

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure is not available. nih.govuniroma1.itnih.govbohrium.combenthamdirect.comwikipedia.orgnih.gov This method relies on the principle that proteins with similar amino acid sequences will have similar 3D structures. wikipedia.org If this compound were being investigated as a potential ligand or inhibitor for a specific protein target for which no experimental structure exists, homology modeling would be a crucial first step. nih.govscispace.com

The process would involve:

Template Selection: Identifying a protein with a known 3D structure (the template) that has a high degree of sequence similarity to the target protein. microbenotes.com

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template. microbenotes.com

Model Building: Constructing the 3D model of the target protein based on the alignment with the template structure. microbenotes.com

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools. microbenotes.com

Once a reliable 3D model of the target protein is generated, molecular docking simulations can be performed to study the interaction between this compound and the protein. These simulations would predict the preferred binding orientation and affinity of the compound within the protein's active site. Such studies are instrumental in structure-based drug design, helping to understand the molecular basis of interaction and to design more potent and selective inhibitors. uniroma1.itbiorxiv.org

For instance, if this compound were being explored as an inhibitor of a particular enzyme, homology modeling and docking could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and the amino acid residues in the enzyme's active site. This information would be invaluable for optimizing the chemical structure of the ketone to enhance its binding affinity and inhibitory activity.

Table 2: Key Steps and Objectives in Homology Modeling and Interaction Studies

| Step | Objective |

|---|---|

| Target Identification | Define the protein of interest for which this compound may act as a ligand. |

| Template Search | Find experimentally determined structures of homologous proteins in databases like the Protein Data Bank (PDB). |

| Sequence Alignment | Align the target and template sequences to establish residue-residue correspondences. |

| Model Generation | Build the 3D coordinates of the target protein's backbone and side chains based on the template. |

| Loop Modeling | Predict the structure of regions that differ between the target and template, often loop regions. microbenotes.com |

| Model Validation | Assess the stereochemical quality and overall correctness of the generated 3D model using tools like PROCHECK. microbenotes.com |

| Molecular Docking | Simulate the interaction of this compound with the validated homology model to predict binding modes and affinities. |

| Interaction Analysis | Identify key amino acid residues and types of interactions (e.g., hydrogen bonding, van der Waals) stabilizing the protein-ligand complex. |

Advanced Applications of Cyclobutyl 2,4 Dimethylphenyl Ketone in Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

Cyclobutyl 2,4-dimethylphenyl ketone, as a member of the broader class of cyclobutyl aryl ketones, serves as a crucial starting material for the synthesis of complex molecular architectures. The inherent strain of the cyclobutane (B1203170) ring and the reactivity of the ketone functional group make it a valuable scaffold for introducing the cyclobutyl moiety into larger molecules. nih.gov This is of particular interest in medicinal chemistry, where the cyclobutane motif can impart favorable pharmacological properties, such as metabolic stability and enhanced binding affinity, by acting as a rigid and non-planar bioisostere for other common chemical linkers. nih.gov

The strategic placement of the 2,4-dimethylphenyl group influences the electronic properties of the ketone, which can be exploited in various chemical transformations. The true versatility of cyclobutyl aryl ketones, including the 2,4-dimethylphenyl derivative, lies in their ability to undergo a wide array of reactions at both the ketone carbonyl and the cyclobutane ring, leading to a diverse range of functionalized products. nih.gov Research has demonstrated that these ketones can be elaborated into more complex structures through sequential functionalization strategies, highlighting their utility as foundational building blocks in modern organic synthesis. nih.govnih.govresearchgate.net

Participation in Complex Chemical Transformations

This compound is amenable to a variety of complex chemical transformations that allow for the construction of intricate molecular frameworks. These reactions leverage the unique structural and electronic features of the molecule to enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions

While specific studies on the participation of this compound in cycloaddition reactions are not extensively documented in the reviewed literature, related classes of compounds, such as aryl cyclopropyl (B3062369) ketones, have been shown to undergo formal [3+2] cycloaddition reactions with olefins. nih.gov These reactions, often initiated by photoredox catalysis, proceed through radical anion intermediates to form highly substituted cyclopentane ring systems. nih.gov Given the structural similarities, it is plausible that this compound could participate in analogous transformations, although further research is required to confirm this reactivity.

Cross-Coupling Reactions

Cyclobutyl aryl ketones, including the 2,4-dimethylphenyl derivative, can undergo a formal γ-C–H functionalization through a two-step sequence that involves a cross-coupling reaction. nih.govnih.govresearchgate.net This process begins with a Norrish-Yang cyclization of the ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate then participates in a palladium-catalyzed C–C bond cleavage and subsequent cross-coupling with a variety of partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov This methodology allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.gov

The reaction is enabled by a specific ligand that facilitates the palladium-catalyzed process, leading to the formation of a new carbon-carbon bond at the 3-position of the cyclobutane ring. nih.gov This transformation is significant as it provides a method for the diastereocontrolled synthesis of 1,3-disubstituted cyclobutanes, which are valuable scaffolds in drug discovery. nih.govnih.govresearchgate.net

| Coupling Partner | Catalyst System | Product Type | Significance |

|---|---|---|---|

| Aryl Iodides | Pd(OAc)₂ / Ligand | cis-γ-Aryl-cyclobutyl ketones | Access to arylated cyclobutane derivatives. nih.gov |

| Heteroaryl Iodides | Pd(OAc)₂ / Ligand | cis-γ-Heteroaryl-cyclobutyl ketones | Incorporation of heterocyclic moieties. nih.gov |

| Alkenyl Iodides | Pd(OAc)₂ / Ligand | cis-γ-Alkenyl-cyclobutyl ketones | Formation of unsaturated side chains. nih.gov |

| Alkynyl Iodides | Pd(OAc)₂ / Ligand | cis-γ-Alkynyl-cyclobutyl ketones | Introduction of alkyne functionalities. nih.gov |

Strategies for Derivatization and Functional Group Interconversion

The ketone moiety of this compound provides a reactive handle for a multitude of derivatization and functional group interconversion reactions, further expanding its utility as a synthetic intermediate.

Conversion of the Ketone Moiety to Amides and Esters

The benzoyl group of cyclobutyl aryl ketones can be converted into a range of other functional groups, including amides and esters. nih.govnih.govresearchgate.net One notable transformation is the Beckmann rearrangement of the corresponding oxime, which yields a cyclobutane carboxylic anilide. nih.govchemistrysteps.com This reaction proceeds by treating the ketone with hydroxylamine to form the oxime, which then rearranges upon treatment with an acid catalyst. chemistrysteps.com

Alternatively, a Baeyer-Villiger oxidation of the ketone can lead to the formation of an acyl cyclobutanol, which is an ester derivative. nih.gov This reaction typically employs a peroxy acid and is regioselective, allowing for the selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond depending on the specific reaction conditions and the migratory aptitude of the adjacent groups. nih.gov

| Transformation | Reagents | Product |

|---|---|---|

| Beckmann Rearrangement | 1. Hydroxylamine 2. Acid Catalyst | Cyclobutane Carboxylic Anilide (Amide) nih.govchemistrysteps.com |

| Baeyer-Villiger Oxidation | Peroxy Acid | Acyl Cyclobutanol (Ester) nih.gov |

Reduction to Corresponding Alcohol Derivatives

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, (cyclobutyl)(2,4-dimethylphenyl)methanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, while lithium aluminum hydride is more powerful and can reduce a wider range of carbonyl compounds. nih.gov The resulting alcohol can serve as a precursor for further synthetic manipulations, such as esterification or conversion to an alkyl halide.

Knoevenagel Condensation and Alkene Formation

The ketone functionality of γ-functionalized cyclobutyl aryl ketones, derived from precursors like this compound, readily undergoes standard carbonyl chemistry. One such significant transformation is the Knoevenagel condensation, which provides a direct route to the formation of alkenes. This reaction involves the nucleophilic addition of an active hydrogen compound to the ketone, followed by a dehydration reaction, resulting in a new carbon-carbon double bond.

In a notable example, a γ-arylated cyclobutyl ketone can react with malononitrile in the presence of a suitable base to yield the corresponding alkene derivative. nih.gov This transformation highlights the utility of the ketone as a handle for further molecular elaboration, converting the cyclobutane scaffold into a more complex unsaturated system. The resulting alkene can then serve as a versatile intermediate for a variety of subsequent chemical modifications.

Table 1: Knoevenagel Condensation of a γ-Functionalized Cyclobutyl Ketone

| Reactant 1 | Reactant 2 | Product | Transformation |

|---|---|---|---|

| γ-Arylated Cyclobutyl Ketone | Malononitrile | Alkene Derivative | Alkene Formation |

Stereospecific Synthesis of 1,3-Difunctionalized Cyclobutane Scaffolds

A significant application of this compound and related cyclobutyl aryl ketones is in the stereospecific synthesis of cis-1,3-difunctionalized cyclobutane scaffolds. These structures are of increasing interest in medicinal chemistry due to their ability to confer advantageous pharmacological properties to drug candidates. nih.gov A sequential C–H/C–C functionalization strategy has been developed to achieve this, starting from readily available cyclobutyl aryl ketones. nih.gov

The process involves two key steps:

Norrish-Yang Cyclization: An improved UV-light promoted Norrish-Yang procedure is first employed to convert the cyclobutyl aryl ketone into a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov

Palladium-Catalyzed C–C Cleavage/Functionalization: This intermediate then undergoes a ligand-enabled, palladium-catalyzed C–C bond cleavage and subsequent functionalization. This step allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov

This two-step approach represents a formal γ−C–H functionalization of the starting cyclobutyl ketone, providing access to valuable and otherwise challenging-to-synthesize 1,3-disubstituted cyclobutane building blocks. nih.gov

Table 2: Stereospecific Synthesis of cis-1,3-Difunctionalized Cyclobutanes

| Starting Material | Step 1 | Intermediate | Step 2 | Product |

|---|---|---|---|---|

| Cyclobutyl aryl ketone | Norrish-Yang Cyclization | Bicyclo[1.1.1]pentan-2-ol | Pd-catalyzed C–C Functionalization | cis-γ-Functionalized cyclobutyl ketone |

Intermediate in the Synthesis of Diverse Organic Compound Classes

The γ-functionalized cyclobutyl aryl ketones produced through the methods described above are versatile intermediates for the synthesis of a wide array of organic compounds, including heterocycles and constrained alkanes. The ketone moiety can be readily transformed into various other functional groups, significantly expanding the synthetic utility of the cyclobutane scaffold. nih.gov

Heterocycle Synthesis: The ketone functionality provides a reactive site for the construction of heterocyclic rings. For instance, spirocyclic heterocycles, which are important motifs in medicinal chemistry, can be synthesized from ketones. Reactions such as the condensation of the ketone with binucleophilic reagents can lead to the formation of various nitrogen- and sulfur-containing spiro-heterocyclic systems. beilstein-journals.orgnih.gov

Constrained Alkane Synthesis: The ketone group can be reduced to a methylene (B1212753) group, thereby converting the functionalized cyclobutyl ketone into a constrained alkane. This transformation is valuable for creating rigid hydrocarbon scaffolds that can serve as bioisosteres in drug design. The reduction of the ketone in a γ-arylated cyclobutyl ketone, for example, yields the corresponding 1,3-disubstituted cyclobutane alkane. nih.gov

The synthetic versatility of these intermediates is further demonstrated by their conversion into amides and esters through Beckmann rearrangement and Baeyer-Villiger oxidation, respectively. nih.gov These transformations underscore the role of this compound as a precursor to a diverse range of complex organic molecules.

Table 3: Synthetic Utility of γ-Functionalized Cyclobutyl Ketones

| Starting Intermediate | Reaction Type | Product Class |

|---|---|---|

| γ-Functionalized Cyclobutyl Ketone | Condensation with binucleophiles | Spiro Heterocycles |

| γ-Functionalized Cyclobutyl Ketone | Reduction | Constrained Alkanes |

| γ-Functionalized Cyclobutyl Ketone | Beckmann Rearrangement | Amides |

| γ-Functionalized Cyclobutyl Ketone | Baeyer-Villiger Oxidation | Esters |

Analytical Methodologies for Cyclobutyl 2,4 Dimethylphenyl Ketone and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of organic compounds like Cyclobutyl 2,4-dimethylphenyl ketone. It allows for the separation of the target analyte from starting materials, byproducts, and impurities, which is critical for accurate quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally sensitive compounds. For aryl ketones, reversed-phase HPLC is commonly utilized. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The more nonpolar a compound is, the more strongly it is retained on the column.

The separation of aryl ketones can be optimized by adjusting the mobile phase composition and gradient. researchgate.net For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be used to effectively separate compounds with a wide range of polarities. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound provides a strong chromophore.

Table 1: Illustrative HPLC Parameters for Aryl Ketone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (25 cm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode-Array Detector (DAD) researchgate.net |

| Wavelength | 254 nm (typical for aromatic compounds) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov this compound, due to its ketone functional group and molecular weight, is amenable to GC analysis. The sample is vaporized in a heated inlet and separated on a capillary column, often with a nonpolar stationary phase like a DB-5. epa.gov The separation is based on the compound's boiling point and its interaction with the stationary phase.

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only retention time data for identification but also mass spectra. nih.gov The mass spectrum is a molecular fingerprint that results from the fragmentation of the analyte molecule upon electron impact ionization. This fragmentation pattern allows for unambiguous structural elucidation and identification of the compound, even in complex mixtures. For enhanced sensitivity, especially in trace analysis, derivatization techniques may be employed prior to GC-MS analysis. sigmaaldrich.comresearchgate.net

Table 2: Typical GC-MS Parameters for Ketone Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm ID) epa.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) nih.gov |

| Inlet Temperature | 250-280 °C nih.gov |

| Oven Program | Temperature gradient, e.g., start at 60°C, ramp to 280°C nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detector | Mass Spectrometer |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. wisdomlib.orgnih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). youtube.com

The separation occurs based on the differential adsorption of the compounds to the stationary phase. youtube.com By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively assessed. libretexts.org Visualization is often achieved under UV light, as the aromatic ketone is UV-active. nih.gov The disappearance of the reactant spot and the appearance of a new product spot indicate that the reaction is proceeding. researchgate.net

Table 3: Example TLC System for Monitoring Aryl Ketone Synthesis

| Component | Description |

|---|---|

| Stationary Phase | Silica gel GF254 coated plates nih.gov |

| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Application | Capillary spotting of reactant, product standard, and reaction mixture libretexts.org |

| Visualization | UV lamp at 254 nm |

Spectroscopic Quantification Methods (e.g., UV Absorption for Derivatized Compounds)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantification of compounds that absorb light in the UV-Vis region. The aromatic ring and the carbonyl group in this compound act as chromophores, which are parts of the molecule that absorb light. utoronto.ca Ketones typically exhibit a weak absorption band around 270-300 nm, corresponding to an n→π* transition. masterorganicchemistry.com More intense π→π* transitions occur at shorter wavelengths. libretexts.org

While the inherent UV absorption of the ketone can be used for quantification, the sensitivity and selectivity can be significantly improved by derivatization. libretexts.org When the ketone is reacted with a derivatizing agent like 2,4-Dinitrophenylhydrazine (2,4-DNPH), the resulting 2,4-dinitrophenylhydrazone derivative is a highly colored compound with a strong chromophore. researchgate.net These derivatives typically have a maximum absorption (λmax) in the visible region, around 360-365 nm, moving the analysis away from potential interferences in the UV region and enhancing the molar absorptivity, which leads to lower detection limits. researchgate.netwaters.com

Derivatization Strategies for Enhanced Analytical Detection (e.g., 2,4-Dinitrophenylhydrazine (2,4-DNPH))

A widely used derivatization reagent for aldehydes and ketones is 2,4-Dinitrophenylhydrazine (2,4-DNPH). nih.gov In an acidic medium, the hydrazine (B178648) group of 2,4-DNPH reacts with the carbonyl group of the ketone to form a stable 2,4-dinitrophenylhydrazone. researchgate.netscribd.com

This reaction offers several analytical advantages:

Enhanced UV-Vis Detection: The resulting hydrazone is a highly conjugated molecule that absorbs strongly in the visible range (around 360 nm), making it ideal for sensitive detection by HPLC-UV/Vis. waters.comresearchgate.net

Improved Chromatographic Separation: The derivatives are less volatile and more stable than the parent ketones, which can be beneficial for both HPLC and GC analysis. d-nb.info

Mass Spectrometry Compatibility: The derivatives can be readily analyzed by mass spectrometry, often providing clear molecular ions and characteristic fragmentation patterns that aid in identification. nih.govresearchgate.net

It is important to note that unsymmetrical ketones can form two geometric isomers (syn and anti) of the hydrazone derivative, which may appear as separate peaks in a chromatogram, requiring careful method development for accurate quantification. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) |

| 2,4-dinitrophenylhydrazone |

| Hexane |

| Ethyl Acetate |

Future Directions and Emerging Research Avenues for Cyclobutyl 2,4 Dimethylphenyl Ketone

Development of More Sustainable and Green Synthetic Protocols

The chemical industry's increasing emphasis on sustainability is driving the development of environmentally benign synthetic methodologies. Future research concerning cyclobutyl 2,4-dimethylphenyl ketone will likely focus on greener synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Sustainable Reagents and Feedstocks: The use of renewable starting materials and reagents is a cornerstone of green chemistry. For instance, glucose has been explored as a sustainable hydrogen donor in the transfer hydrogenation of ketones. youtube.com The development of catalytic systems that can utilize biomass-derived feedstocks for the synthesis of aromatic ketones is an active area of research. python-bloggers.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Ketones

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Energy Input | Often requires high temperatures and pressures | Can often be performed at ambient temperature and pressure (e.g., photocatalysis) |

| Solvents | Typically uses volatile and often toxic organic solvents | Employs water, solvent-free conditions, or biodegradable solvents |

| Reagents | May use stoichiometric and hazardous reagents | Utilizes catalytic amounts of reagents, renewable feedstocks, and benign oxidants (e.g., air) nih.gov |

| Waste Generation | Can produce significant amounts of waste | Aims for high atom economy and minimal waste production |

| Catalysts | Often relies on heavy metal catalysts that can be difficult to recover | Explores biocatalysts, photocatalysts, and recyclable heterogeneous catalysts |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The efficiency and selectivity of the synthesis of this compound are critically dependent on the catalytic system employed. Future research will undoubtedly focus on the discovery and development of novel catalysts that offer improved performance.

Lanthanide and Other Lewis Acid Catalysts: Lanthanide triflates have emerged as water-tolerant Lewis acid catalysts for Friedel-Crafts acylation reactions, offering an alternative to traditional catalysts like aluminum chloride which generate significant waste. numberanalytics.com The investigation of other robust Lewis acids, such as hafnium triflate in combination with trifluoromethanesulfonic acid, could lead to highly efficient and selective acylation processes.

Shape-Selective Heterogeneous Catalysts: Achieving high regioselectivity, particularly ortho-acylation of the 2,4-dimethylphenyl ring, is a significant challenge. Shape-selective catalysts, such as zeolites (e.g., ZSM-5), can play a crucial role in directing the acylation to the desired position by sterically hindering reactions at other sites. rsc.orgmit.edu The design of zeolites with optimized pore structures and acidity will be a key research focus. nih.gov

Table 2: Emerging Catalytic Systems for Aryl Ketone Synthesis and Functionalization

| Catalyst Type | Potential Advantages for this compound |

| Lanthanide Triflates | Water-tolerant, recyclable Lewis acids for Friedel-Crafts acylation. numberanalytics.com |

| Shape-Selective Zeolites | Can enhance regioselectivity towards the desired ortho-acylated product. rsc.orgmit.edu |

| Palladium(II) Catalysts | Enable direct C-H functionalization of the cyclobutane (B1203170) ring for derivatization. teselagen.comresearchgate.net |

| Heterogeneous Catalysts | Offer ease of separation and recyclability, contributing to greener processes. nih.gov |

Deeper Mechanistic Elucidation through Advanced In-Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanism is paramount for optimizing existing synthetic protocols and designing new, more efficient ones. The application of advanced in-situ spectroscopic techniques is expected to provide unprecedented insights into the catalytic cycles involved in the synthesis and transformation of this compound.

By combining these in-situ techniques with computational modeling, researchers can build a comprehensive picture of the reaction pathways, transition states, and catalyst-substrate interactions that govern the synthesis of this compound.

Expanding the Chemical Space of Cyclobutyl Ketone Derivatives and Their Applications

The core structure of this compound serves as a versatile platform for the synthesis of a diverse array of derivatives with potentially valuable biological and material properties. A significant future direction will be the systematic exploration of this chemical space.

The expansion of the library of cyclobutyl ketone derivatives will enable comprehensive structure-activity relationship (SAR) studies, which are crucial for the development of new pharmaceuticals and agrochemicals. The unique three-dimensional structure of the cyclobutane ring can impart favorable pharmacological properties, such as improved metabolic stability and binding affinity.

Integration of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry for Analogues

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize organic chemistry by accelerating the discovery and development of new molecules and synthetic routes. synthiaonline.com

Predicting Regioselectivity and Catalyst Performance: A significant challenge in the synthesis of substituted aromatic compounds is controlling regioselectivity. ML models are being developed to predict the site- and regioselectivity of organic reactions, which could be invaluable for optimizing the synthesis of this compound. numberanalytics.comrsc.orgnih.gov AI can also be used to screen potential catalysts and predict their performance, thereby streamlining the catalyst development process.

Analogue-Based Drug Discovery: In the context of drug discovery, ML algorithms can be trained on datasets of known bioactive molecules to predict the biological activity of novel analogues of this compound. nih.gov This can help to prioritize the synthesis of compounds with the highest probability of desired therapeutic effects, significantly accelerating the drug discovery pipeline. python-bloggers.com

Table 3: Applications of AI and Machine Learning in the Study of Cyclobutyl Ketone Analogues

| Application Area | How AI/ML Can Contribute |

| Synthetic Route Design | AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways. chemcopilot.comgrace.com |

| Reaction Outcome Prediction | ML models can predict the major products and yields of reactions. nih.govacs.org |

| Regioselectivity Prediction | Algorithms can predict the most likely site of reaction on the aromatic ring. rsc.orgnih.gov |

| Catalyst Discovery | AI can screen virtual libraries of catalysts to identify promising candidates. |

| Drug Discovery | ML models can predict the biological activity and properties of new analogues. python-bloggers.comnih.gov |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts | 65–75 | ≥95 | Competing isomerization |

| Grignard + Oxidation | 50–60 | 90–92 | Moisture sensitivity |

Advanced: How can researchers resolve conflicting kinetic data in reduction reactions involving this compound?

Methodological Answer:

Conflicting rate constants (e.g., in NaBH₄ reductions) arise from steric effects of the cyclobutyl group and electronic effects of methyl substituents. To resolve discrepancies:

- Variable-temperature kinetics : Conduct reactions at 0°, 25°, and 35°C to assess activation energy (e.g., Arrhenius plots) .

- Solvent polarity studies : Compare rates in THF vs. ethanol to isolate steric vs. electronic contributions.

- Computational modeling : Use DFT to map transition states and quantify ring strain (cyclobutyl’s 90° angles increase strain vs. cyclohexyl) .

Example Data :

At 25°C, the relative reduction rate of cyclobutyl phenyl ketones is 0.23 (vs. acetophenone = 1.0), attributed to hindered borohydride approach .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm ketone C=O stretch at ~1680 cm⁻¹ (shifts slightly due to electron-donating methyl groups) .

- ¹H NMR : Identify cyclobutyl protons as a multiplet at δ 2.5–3.0 ppm and aromatic methyl groups as singlets at δ 2.3–2.4 ppm .

- GC-MS : Monitor purity and detect side products (e.g., diacylated byproducts in Friedel-Crafts reactions) .

Q. Table 2: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 202.29 g/mol | Calc. |

| CAS No. | Not listed (infer: N/A) | – |

| Boiling Point | ~280°C (est.) | Analogues |

Advanced: How does the cyclobutyl group influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:

The strained cyclobutyl ring increases reactivity via:

- Ring strain energy : ~110 kJ/mol (vs. 27 kJ/mol for cyclohexyl), lowering activation barriers in nucleophilic attacks .

- Conformational rigidity : Restricts rotation, favoring planar transition states (e.g., in Grignard additions).

Case Study :

In NaBH₄ reductions, cyclobutyl ketones exhibit 20% faster kinetics than cyclohexyl analogues due to strain-induced polarization of the carbonyl group .

Advanced: What strategies are used to study structure-activity relationships (SAR) for biological applications?

Methodological Answer:

- Comparative SAR : Synthesize analogues (e.g., cyclopentyl or 2,4-dichlorophenyl derivatives) and assay against targets (e.g., enzymes, receptors) .

- Molecular docking : Map interactions between the ketone’s carbonyl and hydrophobic pockets in proteins (e.g., using AutoDock Vina) .

- Metabolic stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation of the cyclobutyl ring .

Basic: How to troubleshoot low yields in the Friedel-Crafts synthesis of this compound?

Methodological Answer:

- Catalyst deactivation : Ensure anhydrous conditions (AlCl₃ hydrolyzes to HCl).

- Electrophile optimization : Use 2,4-dimethylbenzoyl chloride instead of acid to enhance acylation efficiency .

- Side-product removal : Employ column chromatography (silica gel, hexane/ethyl acetate) to separate diacylated byproducts.

Advanced: What computational tools predict the environmental fate of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.